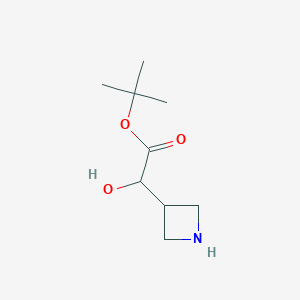
Boc-Azetidin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Azetidin-3-ylmethanol: is a chemical compound with the molecular formula C9H17NO3This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and is also utilized as an alkyl chain-based PROTAC linker for the synthesis of PROTACs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boc-Azetidin-3-ylmethanol can be synthesized from 1-N-Boc-3-Azetidinecarboxylic acid. The synthesis involves the reduction of 1-N-Boc-3-Azetidinecarboxylic acid using borane-THF at -78°C to 20°C under an inert atmosphere . The reaction is typically carried out for 2.5 hours.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The key reagents used include acetonitrile, toluene, di-tert-butyl dicarbonate, benzylamine, formaldehyde, N,N-diisopropylethylamine, sodium borohydride, palladium, boron trifluoride diethyl etherate, tetrahydrofuran, trifluoroacetic anhydride, lithium aluminum hydride, hydrochloric acid, dichloromethane, methanol, sodium hydroxide, diethyl malonate, thionyl chloride, and ammonia .
Análisis De Reacciones Químicas
Types of Reactions: Boc-Azetidin-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Boc-Azetidin-3-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a linker in the synthesis of ADCs and PROTACs.
Biology: The compound is utilized in the development of biologically active molecules and in the study of protein-ligand interactions.
Medicine: this compound is involved in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Boc-Azetidin-3-ylmethanol involves its role as a linker in ADCs and PROTACs. In ADCs, it helps in the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparación Con Compuestos Similares
- 1-Boc-3-azetidinemethanol
- 1-Boc-3-(hydroxymethyl)azetidine
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Boc-Azetidin-3-ylmethanol is unique due to its specific use as a non-cleavable linker in ADCs and as an alkyl chain-based PROTAC linker. Its stability and reactivity make it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3 |
Clave InChI |
NNWGIGWQHUEPEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



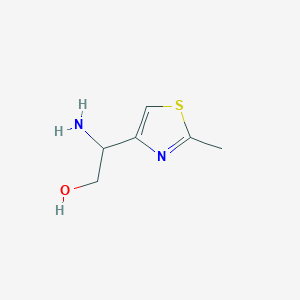
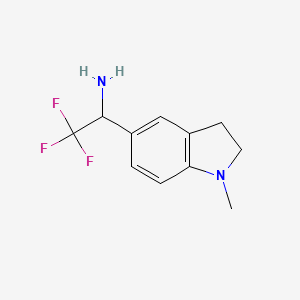
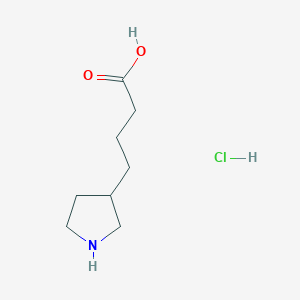
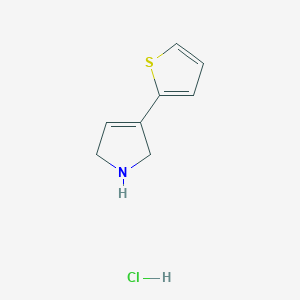
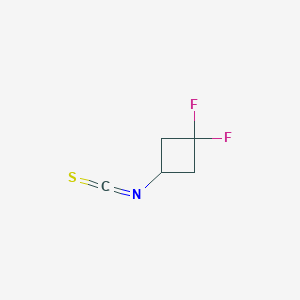
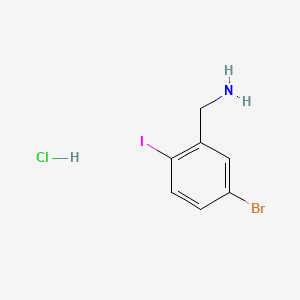
![ethyl 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13514675.png)

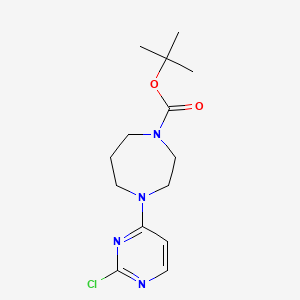
![(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B13514692.png)
![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
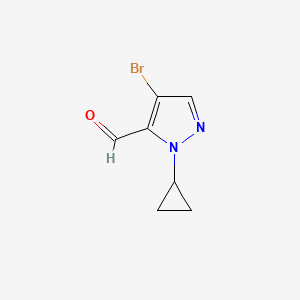
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)
